2-(Nitroimino)imidazolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

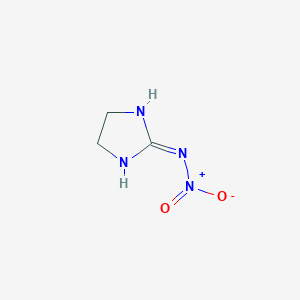

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6N4O2 |

|---|---|

Molecular Weight |

130.11 g/mol |

IUPAC Name |

N-imidazolidin-2-ylidenenitramide |

InChI |

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) |

InChI Key |

DJZWNSRUEJSEEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=N[N+](=O)[O-])N1 |

Origin of Product |

United States |

Foundational & Exploratory

2-(Nitroimino)imidazolidine chemical properties and structure

An In-depth Technical Guide on 2-(Nitroimino)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its tautomeric name 2-nitroamino-2-imidazoline, is a heterocyclic compound with significant relevance in the agrochemical and pharmaceutical sectors.[1] Its primary recognition comes from its role as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably imidacloprid.[1][2] The structural features of this compound, specifically the imidazolidine (B613845) ring and the nitroimino group, also suggest potential applications in medicinal chemistry and materials science.[1][3] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, serving as a technical resource for professionals in research and development.

Chemical Properties and Structure

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to almost white crystalline powder.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 5465-96-3 | [1][2][3][4] |

| Molecular Formula | C₃H₆N₄O₂ | [2][3][4] |

| Molecular Weight | 130.11 g/mol | [3][4][5] |

| Melting Point | 216-222 °C | [2][3][4] |

| Boiling Point | 255.1 ± 23.0 °C (Predicted) | [4][6] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [6][7] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Solubility | Soluble in hot water and cold alkaline solutions; slightly soluble in cold water, ethanol, acetone, DMSO, and methanol; insoluble in ether. | [2][6][7] |

| pKa | 8.55 ± 0.20 (Predicted) | [6] |

| Purity | ≥ 98% (HPLC) | [1][3] |

| Synonyms | 2-Nitroamino-2-imidazoline, N-Nitroimidazolidin-2-imine, N-nitroimino imidazole (B134444) (NNII) | [4][8][6] |

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the nitroimine form (N-nitroimidazolidin-2-imine) and the nitramino form (2-nitroamino-2-imidazoline).[1][8][9] This is a type of proton-transfer tautomerism where a hydrogen atom oscillates between two nitrogen atoms, accompanied by a shift in the double bond.[10] While both forms may exist, the specific conditions such as solvent and temperature can influence the equilibrium.[10]

Structural elucidation of imidazolidine derivatives is typically achieved through techniques such as X-ray crystallography for determining the solid-state structure, and Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for confirming the structure in solution and analyzing its composition.[11][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Nitro imino imidazolidine | 5465-96-3 - BuyersGuideChem [buyersguidechem.com]

- 5. N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Tautomerism- Definition, Concept, Conditions and Types. [allen.in]

- 11. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Nitroimino)imidazolidine from Nitroguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides such as imidacloprid.[1] The document details the prevalent synthetic methodologies originating from nitroguanidine (B56551), offering in-depth experimental protocols and a comparative summary of reaction parameters and yields. Included are visual representations of the synthetic pathway and experimental workflows to facilitate a clear understanding of the process. This guide is intended to be a valuable resource for chemists and researchers in the agrochemical and pharmaceutical industries.

Introduction

This compound, also known as N-nitro-4,5-dihydro-1H-imidazol-2-amine, is a heterocyclic compound of significant industrial importance. Its primary application lies in its role as a direct precursor to imidacloprid, a widely used systemic insecticide.[1][2] The synthesis of this intermediate is a critical step in the manufacturing process of several neonicotinoid pesticides. This guide focuses on the conversion of nitroguanidine to this compound, a common and efficient synthetic route.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and handling.

| Property | Nitroguanidine | This compound |

| IUPAC Name | Nitroguanidine | N-(4,5-dihydro-1H-imidazol-2-yl)nitramide |

| Synonyms | NQ, Picrite | 2-Nitroamino-2-imidazoline, NNII |

| CAS Number | 556-88-7 | 5465-96-3 |

| Molecular Formula | CH₄N₄O₂ | C₃H₆N₄O₂ |

| Molecular Weight | 104.07 g/mol | 130.11 g/mol |

| Appearance | Colorless crystalline solid | White to almost white crystalline powder |

| Melting Point | ~254 °C (decomposes) | 222 °C[1], 216-218°C[3], 232-234°C[4] |

| Solubility | Sparingly soluble in water, slightly soluble in ethanol (B145695) and methanol. | Soluble in DMSO and DMF, slightly soluble in hot water, and soluble in cold alkaline solutions.[2][3] |

| Hazards | High explosive, blast hazard | Skin/eye/respiratory irritant |

Synthetic Methodologies

The primary method for synthesizing this compound involves the cyclization reaction of nitroguanidine with ethylenediamine (B42938) or its salt.[2] Variations of this method exist, primarily differing in the initial setup and reaction conditions.

Synthesis via Ethylenediamine Salt

This common method involves the initial formation of an ethylenediamine salt, which then reacts with nitroguanidine in an aqueous solution.[1][4]

A detailed experimental protocol for this method is provided below.

Materials:

-

Nitroguanidine

-

Ethylenediamine

-

Water

-

Base (e.g., sodium hydroxide, potassium hydroxide, ammonia)[4]

Procedure:

-

Formation of Ethylenediamine Salt: In a reaction vessel, cautiously add a chosen acid (e.g., sulfuric acid) to an aqueous solution of ethylenediamine to form the corresponding salt.[1][4]

-

Reaction with Nitroguanidine: To the solution of the ethylenediamine salt, add nitroguanidine.[1][4]

-

pH Adjustment: Adjust the pH of the reaction mixture to between 8 and 12 using a suitable base.[1][4]

-

Heating and Reaction: Heat the reaction mixture to a temperature between 35°C and 80°C.[1][4] Maintain this temperature for a period of 0.5 to 12 hours.[1][4] A specific example cites heating to 60-65°C for 4-6 hours.[4] Another protocol suggests warming to 80-90°C and stirring for 1 hour.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product and wash it with water.[1][4] Dry the collected solid to obtain this compound.[1][4]

Yield: Reported yields for this method are typically high, often exceeding 80-90%.[2][4]

One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036)

An alternative and more efficient method is a one-pot synthesis that starts from guanidine nitrate, avoiding the isolation of the nitroguanidine intermediate.[1][5]

Materials:

-

Guanidine Nitrate

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Aqueous Ammonia

-

Ethylenediamine

Procedure:

-

Nitration of Guanidine Nitrate: In a reaction flask, cool concentrated sulfuric acid to 5°C.[1][5] Slowly add guanidine nitrate to the cooled acid, ensuring the temperature is controlled.[1][5]

-

Reaction: Stir the resulting mixture at room temperature for 6-8 hours.[1][5] During this time, the guanidine nitrate is converted to nitroguanidine in situ.

-

Quenching: Carefully quench the reaction by adding water.[1][5]

-

Cyclization: To the quenched reaction mass, add aqueous ammonia followed by the addition of ethylenediamine.[1][5]

-

Heating: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 12 hours.[1]

-

Isolation: Cool the mixture, which will cause the product to precipitate.[1] Filter the solid, wash it with water, and then dry to yield this compound.[1]

Data Summary

The following table summarizes the quantitative data associated with the synthesis of this compound from nitroguanidine.

| Parameter | Synthesis via Ethylenediamine Salt | One-Pot Synthesis from Guanidine Nitrate |

| Starting Material | Nitroguanidine | Guanidine Nitrate |

| Key Reagents | Ethylenediamine, Acid, Base | Sulfuric Acid, Ammonia, Ethylenediamine |

| Reaction Temp. | 35-90°C | Room temperature, then 45°C |

| Reaction Time | 0.5-12 hours | 6-8 hours, then 12 hours |

| pH | 8-12 | N/A (neutralized with ammonia) |

| Typical Yield | ~70% to >90%[2][4] | High yields, often >85-90%[2] |

Conclusion

The synthesis of this compound from nitroguanidine is a well-established and efficient process. The choice between the direct cyclization with an ethylenediamine salt and the one-pot synthesis from guanidine nitrate will depend on factors such as the availability of starting materials, desired operational simplicity, and waste management considerations. The one-pot synthesis offers the advantage of avoiding the isolation of the potentially explosive nitroguanidine intermediate.[1][2] Both methods, when carried out under the appropriate conditions, provide high yields of the desired product, a crucial component in the production of important agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 4. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]

- 5. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Nitroimino)imidazolidine

IUPAC Name: N-(Imidazolidin-2-ylidene)nitramide[1]

Synonyms: 2-(Nitroimino)imidazolidine, 2-Nitroamino-2-imidazoline, N-nitroimidazolidin-2-imine[2][3][4][5][6]

Introduction

This compound is a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. It is primarily recognized as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[2] The structural features of this compound, specifically the imidazoline (B1206853) ring and the nitroamino group, suggest potential for broader biological activity, including applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5465-96-3[2][3][4][7] |

| Molecular Formula | C₃H₆N₄O₂[2][3][4][7] |

| Molecular Weight | 130.11 g/mol [2][3][4] |

| Melting Point | 222 °C[2][4] |

| Appearance | White to almost white crystalline powder[2][4] |

| Purity | ≥ 98% (HPLC)[2][3][4] |

Synthesis Protocols

The synthesis of this compound is well-documented, primarily in patent literature related to insecticide manufacturing. The following are detailed experimental protocols for common synthesis routes.

Synthesis from Nitroguanidine (B56551) and Ethylenediamine (B42938)

This method involves the reaction of a pre-formed ethylenediamine salt with nitroguanidine.[2][8]

Experimental Protocol:

-

React an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) with ethylenediamine to form the corresponding ethylenediamine salt.[2]

-

In a reaction vessel, dissolve the ethylenediamine salt and nitroguanidine in a suitable solvent.

-

Adjust the pH of the reaction mixture to between 8 and 12 using a base such as potassium hydroxide (B78521) or ammonia (B1221849).[2][8]

-

Maintain the reaction temperature between 35-80°C for a period of 0.5 to 12 hours.[2][8]

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the resulting solid, wash with water, and dry to obtain this compound.[2]

One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036)

A more streamlined and environmentally friendly approach is the one-pot synthesis from guanidine nitrate, which avoids the isolation of the nitroguanidine intermediate.[2][9]

Experimental Protocol:

-

In a reaction flask, cool 98% sulfuric acid to 5°C.[9]

-

Slowly add guanidine nitrate to the cooled sulfuric acid while maintaining the low temperature.[9]

-

Stir the reaction mixture at room temperature for 6-8 hours.[9]

-

Quench the reaction by carefully adding water.[9]

-

Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.[9]

-

Heat the mixture to 45°C and stir for 12 hours.[9]

-

Cool the mixture, neutralize it, and filter the solid product.

-

Wash the product with water and dry to yield this compound.[9]

Role as a Precursor to Imidacloprid

This compound is a key building block for the synthesis of Imidacloprid, a widely used systemic insecticide.[2]

Experimental Protocol for Imidacloprid Synthesis:

-

In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), this compound, and potassium carbonate.[10]

-

Add acetonitrile (B52724) as the solvent and stir the mixture at room temperature for 15 minutes.[10]

-

Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature.[10]

-

Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.[10]

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain crude Imidacloprid.[10]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water.[10]

Potential Biological Activities and Mechanisms of Action

While primarily known as a synthetic intermediate, the structural motifs of this compound suggest potential for direct biological activity.

Neonicotinoid-like Activity

As the precursor to Imidacloprid, this compound contains the core structure responsible for the insecticidal activity of neonicotinoids. Neonicotinoids act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to overstimulation of nerve cells, paralysis, and death.[2]

Imidazoline Receptor Interaction

Nitric Oxide Donation

The nitroamino functional group has been investigated for its ability to release nitric oxide (NO), a key signaling molecule in physiological processes such as vasodilation and neurotransmission.[2] Compounds capable of donating NO have therapeutic potential in cardiovascular diseases. While studies have utilized 2-Nitroamino-2-imidazoline in research focused on nitric oxide donors, detailed quantitative data on its NO-releasing capacity is limited.[4]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Imidazoline Receptors

This protocol provides a general framework for assessing the binding affinity of this compound to imidazoline receptors.[11][12][13][14]

Experimental Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing imidazoline receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-clonidine), and varying concentrations of the test compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor).[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11][12]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[11]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[13]

Griess Assay for Nitric Oxide Release

This colorimetric assay indirectly measures NO release by quantifying its stable metabolite, nitrite (B80452).[15][16][17][18][19]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate the solution under physiological conditions (37°C). Collect aliquots at various time points.

-

Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer.[15]

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.[15]

-

Incubation: Allow the color to develop for a specified time at room temperature, protected from light.

-

Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.[16][19]

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[15]

Conclusion

This compound is a compound with a well-established role as a key intermediate in the agrochemical industry. Its synthesis is well-defined with scalable methods available. While its structural similarity to known pharmacologically active classes of compounds suggests potential in drug development, particularly as an antihypertensive agent or a nitric oxide donor, there is a notable lack of publicly available, peer-reviewed data to substantiate these claims with quantitative biological activity and detailed mechanistic studies. Further research is warranted to explore the full therapeutic potential of this molecule.

References

- 1. N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]

- 6. 2-Nitroamino-2-imidazoline | CAS No- 5465-96-3 | Simson Pharma Limited [simsonpharma.com]

- 7. 2-(NITROIMINO)-IMIDAZOLIDINE | CAS 5465-96-3 [matrix-fine-chemicals.com]

- 8. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]

- 9. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protocol Griess Test [protocols.io]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Tautomerism in 2-(Nitroimino)imidazolidine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-(nitroimino)imidazolidine derivatives, a class of compounds of significant interest in the agrochemical and pharmaceutical industries. Notably, this class includes prominent neonicotinoid insecticides such as imidacloprid (B1192907) and clothianidin. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their structure-activity relationships, metabolic pathways, and interactions with biological targets.

Introduction to Tautomerism in this compound Derivatives

Tautomers are structural isomers of chemical compounds that readily interconvert. In the context of this compound derivatives, several forms of tautomerism are possible, primarily involving proton migration (prototropic tautomerism) and geometric isomerism. The position of the tautomeric equilibrium can be influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the nature of substituents on the imidazolidine (B613845) ring or the nitroimino group.

The principal tautomeric and isomeric forms relevant to this class of compounds include:

-

Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic nitrogen atom and a ring nitrogen atom. The two forms are the 2-(nitroamino)-2-imidazoline (amino form) and the this compound (imino form).

-

Nitro-Aci Tautomerism: This is a characteristic tautomerism of nitro compounds where a proton migrates from an adjacent carbon or nitrogen to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid species.

-

E/Z Isomerism: This geometric isomerism occurs around the carbon-nitrogen double bond of the nitroimino group, leading to E (entgegen) and Z (zusammen) configurations.

The IUPAC name for imidacloprid, (NE)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide, indicates the prevalence of the imino tautomer and specifies the E-configuration.[1]

Experimental and Computational Characterization

The study of tautomerism in this compound derivatives relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts, coupling constants, and signal intensities, it is possible to identify the predominant tautomeric forms and, in some cases, quantify their relative populations. Both ¹H and ¹³C NMR are commonly employed. For instance, an intramolecular hydrogen bond between the N-H and the nitro group in imidacloprid has been suggested based on NMR and IR spectral data.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, which can unambiguously identify the tautomeric form present in the crystal lattice. For example, X-ray analysis of clothianidin has shown that it exists exclusively as the E-isomer in its crystalline form.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the relative stabilities of different tautomers. These methods can predict the geometries and free energies of various tautomeric forms in both the gas phase and in solution (using solvent models). Such calculations for clothianidin have indicated that the E-isomer is more stable than the Z-isomer, which is consistent with experimental findings.

Quantitative Data on Tautomeric Equilibria

The following table summarizes available quantitative data on the tautomerism of this compound derivatives.

| Compound | Tautomeric/Isomeric Forms | Method | Conditions | Relative Stability/Ratio | Reference(s) |

| Clothianidin | E/Z Isomers | Quantum Chemical Calculations (DFT/BP/COSMO-RS) | Water, Room Temperature | E-isomer is more stable by ~10.5 kJ/mol. Theoretical E/Z ratio is 65:1. | |

| Clothianidin | E/Z Isomers | Quantum Chemical Calculations | Gas Phase | E-isomer is more stable by 14.6-16.7 kJ/mol. Theoretical E/Z ratio is 750:1. | |

| Clothianidin | E/Z Isomers | X-ray Crystallography | Solid State | Exclusively the E-isomer is observed. |

Detailed Methodologies

Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).

Protocol:

-

Nitroguanidine is reacted with ethylenediamine in the presence of water.

-

The reaction mixture is typically heated to around 65°C.

-

The product, this compound, can be isolated and purified.

-

Characterization of the product is performed using techniques such as melting point determination, elemental analysis, IR spectroscopy, and mass spectrometry.

dot

NMR Spectroscopic Analysis of Tautomerism

Generalized Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Analysis of Tautomeric Equilibrium:

-

Identify separate sets of signals corresponding to different tautomers if the interconversion is slow on the NMR timescale.

-

If the interconversion is fast, time-averaged signals will be observed. The chemical shifts of these signals can be compared to theoretical values calculated for each tautomer to infer the position of the equilibrium.

-

The relative integrals of signals from distinct tautomers can be used to determine their molar ratios.

-

X-Ray Crystallographic Analysis

Generalized Protocol:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. For example, high-quality crystals of clothianidin were obtained by the slow evaporation of a methanol/water solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (e.g., to -120°C) to minimize thermal vibrations. Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters. The final refined structure will reveal the specific tautomeric form present in the solid state.

dot

Biological Relevance and Mechanism of Action

Derivatives of this compound, such as imidacloprid and clothianidin, are potent insecticides that act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. The binding of these neonicotinoids to nAChRs leads to an overstimulation of nerve cells, resulting in paralysis and death of the insect.

The specific tautomeric form of the neonicotinoid is critical for its binding affinity to the nAChR. The electronegative nitro group of the nitroimino moiety is a key pharmacophore that interacts with the receptor's binding pocket. Molecular docking studies have been employed to model the interaction of neonicotinoids with nAChRs. These studies suggest that the geometry and electronic properties of the tautomer, including the presence and orientation of hydrogen bond donors and acceptors, significantly influence the binding energy. While direct quantitative correlation for each tautomer is an area of ongoing research, it is evident that the predominant tautomeric form in the physiological environment will dictate the compound's biological activity.

dot

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon that significantly impacts their chemical, physical, and biological properties. A comprehensive understanding of the factors governing tautomeric equilibria is essential for the rational design of new, effective, and selective agrochemicals and pharmaceuticals. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful approach to characterizing the tautomeric landscape of these important compounds. Future research should focus on obtaining more extensive quantitative data on tautomeric equilibria in various environments and further elucidating the precise role of individual tautomers in the interaction with their biological targets.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Nitroimino)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the solubility and stability of 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3). This compound, a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid, requires well-understood physicochemical properties for applications in drug discovery, quality control, and stability studies.[1][2]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. Based on available data, this compound exhibits the following solubility characteristics:

Table 1: Qualitative Solubility of this compound

| Solvent System | Solubility |

| Hot Water | Soluble |

| Cold Alkaline Solutions | Easily Soluble |

| Water (unspecified temp.) | Slightly Soluble |

| Ethyl Alcohol | Slightly Soluble |

| Acetone | Slightly Soluble |

| Ether | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: Quantitative solubility data (e.g., in mg/mL or g/100mL at specific temperatures) is not extensively available in the public domain. The information provided is qualitative.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The molecule's structure, containing a nitroamine group and an imidazoline (B1206853) ring, suggests potential susceptibility to degradation under various environmental conditions.[5] Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.[6][7]

Potential Degradation Pathways: The chemical structure of this compound suggests that it may be susceptible to the following degradation pathways:

-

Hydrolysis: The imidazoline ring may be prone to hydrolysis, especially under acidic or basic conditions.[5]

-

Photolysis: Exposure to light may induce degradation.[5]

-

Thermal Degradation: The compound may degrade at elevated temperatures.[5]

-

Oxidation: The nitro group could be subject to reduction or other oxidative transformations.[5]

Table 2: Summary of Forced Degradation Conditions and Expected Observations

| Stress Condition | Typical Reagents and Conditions | Potential Outcome |

| Acid Hydrolysis | 0.1 M HCl, room temperature | Degradation, potential hydrolysis of the imidazoline ring.[5] |

| Base Hydrolysis | 0.1 M NaOH, room temperature | Degradation, potential hydrolysis of the imidazoline ring.[5] |

| Oxidation | 3% H₂O₂, room temperature | Formation of oxidation products.[5] |

| Thermal Degradation | 60°C (solid and solution) | Thermally induced degradation.[5] |

| Photolytic Degradation | Exposure to UV or fluorescent light (ICH Q1B guidelines) | Photodegradation products. |

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline protocols for solubility determination and stability analysis.

This protocol describes a standard method for determining the equilibrium solubility of a compound.

-

Preparation:

-

Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, ethanol, acetone).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L by taking into account the dilution factor.

-

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[5]

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Acid and Base Hydrolysis:

-

For acid hydrolysis, mix an equal volume of the stock solution with 0.1 M HCl.

-

For base hydrolysis, mix an equal volume of the stock solution with 0.1 M NaOH.

-

Incubate the solutions at room temperature.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Incubate at room temperature and collect samples at various time points.

-

-

Thermal Degradation:

-

Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

-

Photolytic Stability:

-

Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.

-

Keep control samples protected from light.

-

Analyze exposed and control samples at appropriate time intervals.

-

-

Analysis of Stressed Samples:

-

Analyze all samples using a stability-indicating analytical method, such as HPLC, to separate the parent compound from any degradation products.[8]

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks to assess peak purity.

-

LC-MS can be used to determine the mass of the degradation products and propose potential structures.[5]

-

A validated HPLC method is essential for the accurate quantification of this compound and the detection of its degradation products.[1][8]

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Standard Preparation | Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the mobile phase. Create a series of dilutions for a calibration curve. |

| Sample Preparation | Dissolve the sample in the mobile phase to a nominal concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. |

Visualizations

The following diagram illustrates the workflow for conducting a forced degradation study of this compound.

Caption: Workflow for the forced degradation study of this compound.

This guide provides a foundational understanding of the solubility and stability of this compound. For drug development and research purposes, it is imperative to conduct thorough in-house experimental verification of these properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 4. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 2-(Nitroimino)imidazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Nitroimino)imidazolidine (CAS 5465-96-3), a heterocyclic compound with applications in pharmaceutical and materials science. Due to the limited availability of published experimental spectra, this document combines predicted data, typical spectroscopic values for relevant functional groups, and detailed experimental protocols to aid in the characterization of this molecule.

Chemical Structure and Properties

This compound, also known as 2-Nitroamino-2-imidazoline, possesses the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol .[1] Its structure consists of a five-membered imidazolidine (B613845) ring with a nitroimino group attached to the C2 carbon.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is valuable for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Broad Singlet | 1H | N-H (Nitroimino) |

| ~7.0 - 8.0 | Broad Singlet | 2H | N-H (Imidazolidine) |

| ~3.6 | Triplet | 4H | CH₂ (Imidazolidine ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=N (Nitroimino) |

| ~43 | CH₂ (Imidazolidine ring) |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amine (N-H) |

| 3000 - 2850 | C-H Stretch | Alkane (C-H) |

| 1640 - 1610 | N-H Bend | Amine (N-H) |

| 1550 - 1475 | Asymmetric N-O Stretch | Nitro (NO₂) |

| 1360 - 1290 | Symmetric N-O Stretch | Nitro (NO₂) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 84 | [M - NO₂]⁺ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

A reported one-pot synthesis process involves the reaction of guanidine (B92328) nitrate (B79036) with sulfuric acid to form nitroguanidine (B56551) in situ.[2] This is followed by a reaction with ethylenediamine (B42938) without the isolation of the nitroguanidine intermediate. The reaction mass is then neutralized and the product is filtered, washed, and dried.[2]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.[1]

¹H NMR Acquisition Parameters: [1]

-

Pulse Sequence: Standard single-pulse

-

Spectral Width: 12-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

¹³C NMR Acquisition Parameters: [1]

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Caption: Synthesis of this compound.

Caption: NMR structural confirmation workflow.[1]

Caption: Structure-NMR signal relationships.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(Nitroimino)imidazolidine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Nitroimino)imidazolidine and its derivatives are pivotal precursors in the synthesis of a major class of insecticides known as neonicotinoids. These synthetic compounds are chemically related to nicotine (B1678760) and exert their insecticidal effects by targeting the central nervous system of insects. This technical guide provides a comprehensive overview of the mechanism of action of these precursors, focusing on their conversion to active neonicotinoids and their subsequent interaction with the target site. The document includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The core structure of this compound serves as a fundamental building block for blockbuster insecticides like imidacloprid (B1192907) and clothianidin. While the precursors themselves are not the primary active agents, their chemical structure is ingeniously designed for facile conversion into potent agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).

Core Mechanism of Action: From Precursor to Potent Agonist

The mechanism of action of this compound precursors is intrinsically linked to the biological activity of the neonicotinoid insecticides derived from them. The process can be understood as a two-stage mechanism:

-

Chemical Synthesis: The this compound moiety is reacted with other chemical entities, typically a chloromethyl-substituted heterocycle (like 2-chloro-5-chloromethylpyridine for imidacloprid), to form the final neonicotinoid structure. This synthesis is a critical step in creating the ultimate toxicophore.

-

Biological Action of the Neonicotinoid: Once the neonicotinoid is formed and introduced into the insect, it acts as a selective agonist of the insect's nicotinic acetylcholine receptors (nAChRs).[1] This binding action is the crux of its insecticidal effect.

Neonicotinoids bind to the nAChRs in the postsynaptic membrane of neurons in the insect's central nervous system. This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with a much higher affinity and persistence. The key differences in the interaction are:

-

Agonistic Binding: Neonicotinoids act as super-agonists, causing the nAChR ion channels to open.

-

Persistent Activation: Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, neonicotinoids are not easily broken down, leading to a persistent and excessive stimulation of the neurons.

-

Nerve Depolarization: This sustained activation results in a continuous influx of ions, leading to the depolarization of the postsynaptic membrane.

-

Paralysis and Death: The constant firing of the neurons ultimately leads to paralysis and the death of the insect.

The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the structure of the nAChR subtypes between these two groups.[2]

Quantitative Data Summary

While direct quantitative data on the biological activity of this compound precursors is scarce in the literature, extensive research has been conducted on the final neonicotinoid products. The following table summarizes key quantitative parameters for representative neonicotinoids derived from these precursors.

| Compound | Target Organism | Assay Type | Parameter | Value | Reference |

| Imidacloprid Analogue (DC-Imi) | Nilaparvata lugens (Susceptible Strain) | Topical Application | LD50 (48h) | 1.87 mg/L | [1] |

| Imidacloprid | Nilaparvata lugens (Susceptible Strain) | Topical Application | LD50 (48h) | 4.35 mg/L | [1] |

| Imidacloprid Analogue (DC-Imi) | Xenopus oocyte expressing Nlα1/rβ2 nAChRs | Two-electrode voltage clamp | EC50 | 1.35 μM | [3] |

| Imidacloprid | Xenopus oocyte expressing Nlα1/rβ2 nAChRs | Two-electrode voltage clamp | EC50 | 2.43 μM | [3] |

Experimental Protocols

Understanding the mechanism of action of neonicotinoids relies on specific experimental assays. Below are detailed methodologies for key experiments.

Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for insect nAChRs using a radiolabeled ligand, such as [3H]imidacloprid.[4]

I. Materials and Reagents:

-

Insect tissue rich in nAChRs (e.g., house fly heads, cockroach brains)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]imidacloprid)

-

Unlabeled competitor (e.g., imidacloprid or another high-affinity ligand for determining non-specific binding)

-

Test compound stock solution (in DMSO)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

II. Methodology:

-

Membrane Preparation:

-

Homogenize insect tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of an unlabeled competitor.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol is used to functionally characterize the interaction of compounds with specific nAChR subtypes expressed in Xenopus oocytes.[3]

I. Materials and Reagents:

-

Xenopus laevis oocytes

-

cRNA of the desired insect nAChR subunits

-

Recording solution (e.g., ND96)

-

Agonist (e.g., acetylcholine) and test compound solutions

-

Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system)

II. Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Prepare cRNA of the desired insect nAChR subunits using in vitro transcription kits.

-

Inject approximately 50 nL of the cRNA solution into each oocyte.

-

Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply the agonist (e.g., acetylcholine) to elicit an inward current.

-

To test for antagonistic activity, co-apply the test compound with the agonist.

-

To test for agonistic activity, apply the test compound alone.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to the agonist in the presence and absence of the test compound.

-

Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: From Precursor to Paralysis: The Neonicotinoid Action Pathway.

Caption: Key Experimental Workflows for Characterizing Neonicotinoid Activity.

Caption: Logical Progression from Precursor Scaffold to Biological Effect.

Conclusion

The this compound core is a cornerstone of modern insecticide development, providing the essential scaffold for a generation of highly effective neonicotinoids. While these precursors are not the direct effectors of insect mortality, their role in the synthesis of potent nAChR agonists is undeniable. A thorough understanding of the conversion of these precursors into their active forms and the subsequent interaction with the insect nervous system is crucial for the development of new, more selective, and environmentally safer insecticides. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of crop protection and drug development.

References

The Ascendant Agonists: A Technical Guide to the Biological Activity of Novel 2-(Nitroimino)imidazolidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 2-(nitroimino)imidazolidine scaffold represents a cornerstone in modern insecticide development, forming the core of the highly successful neonicotinoid class. These compounds exert their potent insecticidal effects through selective agonism of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.[1] This technical guide provides an in-depth analysis of the biological activity of novel analogs of this compound, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and the scientific workflow for their discovery.

Quantitative Biological Activity Data

The insecticidal efficacy of this compound analogs is determined by a range of factors, including their affinity for the target receptor and their pharmacokinetic properties within the insect. The following tables summarize key quantitative data from various studies, providing a comparative overview of the biological activity of different analogs.

Table 1: Insecticidal Activity of 1-(6-Chloronicotinyl)-2-(nitroimino)imidazolidine Analogs against Green Rice Leafhopper (Nephotettix cincticeps)

| Compound ID | R Group (Substitution on Imidazolidine Nitrogen) | LC₉₀ (ppm)[2] |

| 7 | H | 0.32 |

| 8 | Me | 1.6 |

| 9 | Et | 8.0 |

| 10 | n-Pr | 0.32 |

| 11 | iso-Pr | 40 |

| 12 | Allyl | 0.32 |

| 13 | Propargyl | 0.32 |

| 14 | n-Butyl | 1.6 |

| 15 | n-Amyl | 40 |

| 16 | COMe | 0.32 |

| 17 | COPh | 0.32 |

| 18 | CN | 0.32 |

| Fenitrothion | (Standard) | 200 |

Table 2: Electrophysiological and Insecticidal Activity of a Des-chloro Imidacloprid Analog

| Compound | Target Receptor/Organism | EC₅₀ (μM) | Iₘₐₓ (% of Acetylcholine) | LC₅₀ (mg/L) |

| DC-Imi (Des-chloro Imidacloprid) | Nilaparvata lugens nAChR (Nlα1/rβ2) | 1.8-fold higher efficacy than imidacloprid | Not Reported | Significantly higher toxicity than imidacloprid |

| Imidacloprid | Nilaparvata lugens nAChR (Nlα1/rβ2) | Not Reported | Not Reported | Not Reported |

Table 3: Binding Affinity of Neonicotinoids to Housefly Head Nicotinic Acetylcholine Receptors

| Compound | Kᵢ (nM) |

| Imidacloprid | 0.4 |

| Clothianidin | 0.5 |

| Thiamethoxam | 1.2 |

Experimental Protocols

The evaluation of novel this compound analogs involves a series of standardized and specialized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Insecticidal Activity Bioassay (Topical Application)

This protocol outlines a standard method for determining the contact toxicity of a compound to a target insect species.

1. Test Compound Preparation:

- Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone).

- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

2. Insect Rearing and Selection:

- Rear a susceptible strain of the target insect species under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark cycle).

- Select healthy, uniform-sized adult insects for testing.

3. Topical Application:

- Anesthetize the insects briefly using carbon dioxide.

- Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.

- A control group should be treated with the solvent only.

4. Incubation and Observation:

- Place the treated insects in clean containers with access to food and water.

- Maintain the insects under the same controlled conditions as for rearing.

- Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is defined as the inability of the insect to make coordinated movements when prodded.

5. Data Analysis:

- For each concentration, calculate the percentage mortality, correcting for control mortality using Abbott's formula.

- Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for insect nAChRs.

1. Membrane Preparation:

- Dissect the heads of the target insect species (e.g., houseflies, cockroaches) and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes containing the nAChRs.

- Resuspend the membrane pellet in the binding buffer.

2. Binding Assay:

- In a microtiter plate, combine the membrane preparation, a radiolabeled ligand with known affinity for nAChRs (e.g., [³H]imidacloprid), and varying concentrations of the unlabeled test compound.

- To determine non-specific binding, include a set of wells with a high concentration of a known nAChR agonist (e.g., unlabeled imidacloprid).

- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

4. Quantification:

- Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

- Calculate the equilibrium dissociation constant (Kᵢ) of the test compound using the Cheng-Prusoff equation.

Protocol 3: Patch-Clamp Electrophysiology on Insect Neurons

This protocol provides a method for studying the functional effects of this compound analogs on individual insect neurons.

1. Neuron Preparation:

- Isolate the central nervous system (e.g., thoracic or abdominal ganglia) from the target insect.

- Enzymatically treat the ganglion to soften the sheath and allow access to individual neurons.

- Mechanically dissociate the neurons and plate them on a coverslip.

2. Electrophysiological Recording Setup:

- Mount the coverslip with the isolated neurons onto the stage of an inverted microscope equipped with micromanipulators.

- Use a patch-clamp amplifier and data acquisition system.

- Pull glass micropipettes to a resistance of 3-5 MΩ and fill them with an appropriate internal solution.

3. Whole-Cell Patch-Clamp Recording:

- Under visual guidance, carefully approach a single neuron with the micropipette.

- Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

- Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

4. Compound Application:

- In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).

- Perfuse the recording chamber with an external saline solution.

- Apply the test compound at various concentrations to the neuron through the perfusion system.

5. Data Acquisition and Analysis:

- Record the inward currents evoked by the application of the test compound.

- Construct a dose-response curve by plotting the current amplitude against the compound concentration.

- Determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximum response) and the maximum current (Iₘₐₓ) from the curve.

Visualizations

Signaling Pathway of this compound Analogs

The primary mechanism of action of this compound analogs is their agonistic effect on insect nicotinic acetylcholine receptors (nAChRs). This leads to the persistent activation of these receptors, causing uncontrolled nerve stimulation, paralysis, and ultimately, the death of the insect.

Caption: Agonistic binding of this compound analogs to insect nAChRs.

Experimental Workflow for Novel Analog Discovery

The discovery and development of novel this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery and optimization of novel insecticides.

Logical Relationship in SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect biological activity.

Caption: Key relationships explored in SAR studies of this compound analogs.

References

The Ascendant Core: A Technical Guide to 2-(Nitroimino)imidazolidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(nitroimino)imidazolidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for the highly successful neonicotinoid insecticides, including the widely utilized imidacloprid. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this versatile chemical class. Beyond their profound impact on agrochemicals, this document delves into the expanding therapeutic potential of this compound derivatives, including their emerging roles as antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this dynamic field.

Introduction

The this compound core is a five-membered heterocyclic ring system characterized by a nitroguanidine (B56551) moiety incorporated within an imidazolidine (B613845) framework. This structural motif has proven to be exceptionally fruitful in the discovery of potent and selective biological agents. The electronic properties conferred by the nitroimino group are pivotal to the bioactivity of these compounds, influencing their binding affinity to specific molecular targets.

The most prominent application of this scaffold to date has been in the development of neonicotinoid insecticides.[1] These compounds act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to disruption of neurotransmission, paralysis, and eventual death of the target pest.[1][2] The high selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts has been a key factor in their widespread adoption in crop protection.[3]

More recently, research has begun to uncover the potential of this compound and related nitroimidazole derivatives in other therapeutic areas, particularly as antimicrobial agents.[4][5] The mechanism in this context is distinct from their insecticidal action and is predicated on the reductive activation of the nitro group under anaerobic conditions to generate cytotoxic radical species that damage microbial DNA.[2][6][]

This guide will systematically review the medicinal chemistry of this compound derivatives, providing a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive molecules based on this privileged scaffold.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core is a critical first step in the development of derivatives. Several synthetic routes have been established, with one-pot procedures being particularly efficient.

A common and effective method involves the reaction of nitroguanidine with ethylenediamine (B42938).[8] An alternative one-pot synthesis starts from guanidine (B92328) nitrate (B79036), which is first converted to nitroguanidine in situ using sulfuric acid, followed by reaction with ethylenediamine without the need to isolate the nitroguanidine intermediate.[9][10]

The synthesis of N-substituted derivatives, such as the neonicotinoid insecticide imidacloprid, is typically achieved by reacting the this compound core with a suitable electrophile. In the case of imidacloprid, this involves the coupling of this compound with 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of a base.[11][12]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.

Insecticidal Activity: Neonicotinoids

The most significant contribution of this compound derivatives to medicinal chemistry is their role as neonicotinoid insecticides. Imidacloprid, the first commercially successful neonicotinoid, exemplifies the potent and selective insecticidal activity of this class.

Mechanism of Action: Targeting Insect nAChRs

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.[13][14] The binding of neonicotinoids to insect nAChRs is essentially irreversible and leads to a persistent activation of the receptor, causing a blockage of the nicotinergic neuronal pathway.[1][2] This sustained stimulation results in the paralysis and eventual death of the insect.[2]

The selectivity of neonicotinoids for insects over mammals is attributed to their higher binding affinity for insect nAChR subtypes.[3]

Signaling Pathway of Neonicotinoid Action

The binding of a neonicotinoid agonist to the insect nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.

Structure-Activity Relationship (SAR) Data

The insecticidal potency of this compound derivatives is highly dependent on their chemical structure. The following table summarizes key SAR findings and provides quantitative data for selected neonicotinoids.

| Compound | R Group (on Imidazolidine N) | X Group (on Imine) | Target Organism | LC50 (mmol/L) | Reference |

| Imidacloprid | 6-Chloro-3-pyridylmethyl | N-NO2 | Aphis craccivora | 0.03502 | [15] |

| Analogue 7 | 6-Chloro-3-pyridylmethyl | CH-NO2 | Aphis craccivora | 0.01567 | [15] |

| Analogue 9 | 6-Chloro-3-pyridylmethyl | C(CN)-NO2 | Aphis craccivora | 0.00974 | [15] |

| Analogue 12 | 2-Chloro-5-thiazolylmethyl | CH-NO2 | Aphis craccivora | 0.02494 | [15] |

| Analogue 13 | 2-Chloro-5-thiazolylmethyl | C(CN)-NO2 | Aphis craccivora | 0.01893 | [15] |

Antimicrobial Activity

Beyond their insecticidal properties, nitroimidazole-containing compounds, including derivatives of the this compound scaffold, have demonstrated promising antimicrobial activity, particularly against anaerobic bacteria and certain protozoa.[4][5]

Mechanism of Action: Reductive Activation

The antimicrobial mechanism of nitroimidazoles is fundamentally different from their action on nAChRs. These compounds are prodrugs that require reductive activation within the microbial cell.[6][] In the low-oxygen environment of anaerobic organisms, the nitro group is reduced by microbial nitroreductases to form highly reactive nitro radical anions and other cytotoxic intermediates.[2] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[3][6] The requirement for a low redox potential for this activation confers selectivity for anaerobic microbes over aerobic host cells.[3]

Signaling Pathway of Antimicrobial Action

The following diagram illustrates the proposed mechanism of action for nitroimidazole-based antimicrobial agents.

Antimicrobial Activity Data

The following table presents minimum inhibitory concentration (MIC) data for representative nitroimidazole derivatives against various microbial strains.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Nitroimidazole | Metronidazole | Bacteroides fragilis | 0.5 - 2 | [16] |

| Nitroimidazole | Tinidazole | Giardia lamblia | 0.1 - 1 | [] |

| 2-Thioxoimidazolidinone | Derivative with -Br, -NO2, -OCH3 | Gram-negative bacteria | >100 | [17] |

| 2-Thioxoimidazolidinone | RPI-10 (with -OH) | Staphylococcus aureus | 62.5 | [17] |

Experimental Protocols

Synthesis of this compound (One-Pot Method)[9][10]

-

Reaction Setup: In a reaction flask equipped with a stirrer and cooling bath, add concentrated sulfuric acid (98%).

-

Addition of Guanidine Nitrate: Cool the sulfuric acid to 5°C and slowly add guanidine nitrate while maintaining the temperature below 40°C.

-

Nitroguanidine Formation: Stir the reaction mixture at room temperature for 6-8 hours to facilitate the formation of nitroguanidine.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Cyclization: Add aqueous ammonia (B1221849) to the reaction mass, followed by the addition of ethylenediamine.

-

Reaction: Heat the mixture to 45°C and stir for 12 hours.

-

Isolation: Cool the reaction mixture, neutralize it, and filter the resulting solid. Wash the product with water and dry to obtain this compound.

Synthesis of Imidacloprid[11][12]

-

Reaction Setup: In a suitable organic solvent (e.g., acetonitrile (B52724) or dimethylformamide), dissolve this compound and an alkali carbonate (e.g., potassium carbonate).

-

Addition of Pyridine Derivative: Under reflux conditions, gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the mixture.

-

Reaction: Stir the reaction mixture at 35-40°C for 6-8 hours.

-

Work-up: Cool the reaction to room temperature and filter the solid.

-

Purification: The filtrate can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield imidacloprid.

Insecticidal Activity Assay (Aphid Dip Method)[15]

-

Compound Preparation: Dissolve the test compounds in acetone (B3395972) and dilute with water containing a surfactant (e.g., Triton X-100) to obtain a series of desired concentrations.

-

Insect Rearing: Rear cowpea aphids (Aphis craccivora) on suitable host plants under controlled environmental conditions.

-

Exposure: Dip the host plant leaves infested with aphids into the test solutions for a specified duration (e.g., 5 seconds).

-

Incubation: Place the treated leaves in a petri dish with a moist filter paper and incubate under controlled conditions.

-

Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead and live aphids to determine the mortality rate.

-

Data Analysis: Calculate the LC50 value using probit analysis.

nAChR Binding Assay[18]

-

Membrane Preparation: Homogenize insect heads (e.g., housefly) in a binding buffer at 4°C. Centrifuge the homogenate to obtain a crude membrane pellet.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]imidacloprid or [3H]N-methyl-lycaconitine) and varying concentrations of the test compound in a binding buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[19][20]

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold has demonstrated remarkable versatility and significance in medicinal chemistry. Its initial and most profound impact has been in the agrochemical sector, providing a foundation for the development of potent and selective neonicotinoid insecticides. The well-elucidated mechanism of action at the insect nAChR continues to guide the design of new insect control agents. Furthermore, the exploration of this chemical class in other therapeutic areas, particularly as antimicrobial agents with a distinct reductive activation mechanism, highlights its ongoing potential for drug discovery. The synthetic accessibility of the core structure and the amenability to diverse functionalization make the this compound a privileged scaffold for the generation of novel bioactive compounds. The data and protocols presented in this guide are intended to serve as a comprehensive resource to stimulate and support further innovation in this exciting and impactful area of medicinal chemistry.

References

- 1. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 2. lecturio.com [lecturio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caltestlabs.com [caltestlabs.com]

- 6. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]

- 8. researchgate.net [researchgate.net]

- 9. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 10. ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests [goldstandarddiagnostics.com]

- 11. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eco(toxicological) Assessment of the Neonicotinoid Formulation Actara® Using Planarian Girardia tigrina as Model Organism [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. jocpr.com [jocpr.com]

- 17. ijpcbs.com [ijpcbs.com]

Potential Applications of 2-(Nitroimino)imidazolidine in Polymer Chemistry: A Technical Guide